molecular formula C19H17BrN4O3S B11240191 5-((4-Bromophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

5-((4-Bromophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B11240191
M. Wt: 461.3 g/mol
InChI Key: SIFVSOCWLVYJOI-UHFFFAOYSA-N
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Description

5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including a bromophenyl group, a morpholine ring, a furan ring, and a triazolothiazole core, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

The synthesis of 5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate thiosemicarbazide and α-haloketone derivatives under acidic or basic conditions to form the triazolothiazole ring.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Attachment of the Bromophenyl Group: The bromophenyl group is typically introduced through a nucleophilic substitution reaction using a bromophenyl halide.

    Incorporation of the Morpholine Ring: The morpholine ring is attached via a Mannich reaction, where the bromophenyl group acts as the electrophile.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazolothiazole ring or other reducible functional groups.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition, receptor binding, and other biological interactions.

    Industry: The compound can be used in the development of new agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-[(4-BROMOPHENYL)(MORPHOLIN-4-YL)METHYL]-2-(FURAN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-OL include other triazolothiazole derivatives, such as:

Properties

Molecular Formula

C19H17BrN4O3S

Molecular Weight

461.3 g/mol

IUPAC Name

5-[(4-bromophenyl)-morpholin-4-ylmethyl]-2-(furan-2-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

InChI

InChI=1S/C19H17BrN4O3S/c20-13-5-3-12(4-6-13)15(23-7-10-26-11-8-23)16-18(25)24-19(28-16)21-17(22-24)14-2-1-9-27-14/h1-6,9,15,25H,7-8,10-11H2

InChI Key

SIFVSOCWLVYJOI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C2=CC=C(C=C2)Br)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O

Origin of Product

United States

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